molecular formula C17H15N3O2S2 B391069 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea CAS No. 5151-10-0

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea

Cat. No.: B391069
CAS No.: 5151-10-0
M. Wt: 357.5g/mol
InChI Key: SQEORZWQOMUTJT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiophene ring, a cyano group, and a furan ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea typically involves multiple steps, starting with the preparation of the benzothiophene ring. This can be achieved through cyclization reactions involving thiophene derivatives. The cyano group is introduced via nucleophilic substitution reactions, while the furan ring is incorporated through coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include oxidized furan derivatives, amine-substituted benzothiophenes, and various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to various bioactive molecules. Research is ongoing to explore its potential as a therapeutic agent.

Medicine

In medicine, the compound’s potential as a drug candidate is being investigated. Its ability to interact with specific molecular targets could make it useful in treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea involves its interaction with specific molecular targets. The cyano group and benzothiophene ring are likely involved in binding to enzymes or receptors, modulating their activity. The furan ring may also play a role in the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: This compound shares the carbamate functional group but lacks the complex ring structures.

    Benzyl carbamate: Similar in having a carbamate group but differs in the aromatic ring structure.

    N-Boc-hydroxylamine: Contains a carbamate group and is used in similar synthetic applications.

Uniqueness

What sets N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea apart is its combination of a benzothiophene ring, a cyano group, and a furan ring. This unique structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5151-10-0

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5g/mol

IUPAC Name

(E)-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C17H15N3O2S2/c18-10-13-12-5-1-2-6-14(12)24-16(13)20-17(23)19-15(21)8-7-11-4-3-9-22-11/h3-4,7-9H,1-2,5-6H2,(H2,19,20,21,23)/b8-7+

InChI Key

SQEORZWQOMUTJT-BQYQJAHWSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C=CC3=CC=CO3)C#N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C=CC3=CC=CO3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.